Benzhydrazide, 2,4-dichloro-N2-(benzisothiazol-3-yl-1,1-dioxide)-
Description
The compound "Benzhydrazide, 2,4-dichloro-N2-(benzisothiazol-3-yl-1,1-dioxide)-" is a benzhydrazide derivative featuring a 2,4-dichlorophenyl core and a benzisothiazole-1,1-dioxide moiety at the N2 position. This structure combines electron-withdrawing chlorine substituents with a sulfonamide-like benzisothiazole dioxide group, likely enhancing its reactivity and biological activity.
Properties
CAS No. |
294877-37-5 |
|---|---|
Molecular Formula |
C14H9Cl2N3O3S |
Molecular Weight |
370.2 g/mol |
IUPAC Name |
2,4-dichloro-N'-(1,1-dioxo-1,2-benzothiazol-3-yl)benzohydrazide |
InChI |
InChI=1S/C14H9Cl2N3O3S/c15-8-5-6-9(11(16)7-8)14(20)18-17-13-10-3-1-2-4-12(10)23(21,22)19-13/h1-7H,(H,17,19)(H,18,20) |
InChI Key |
ZZICQRAKECEIGE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NS2(=O)=O)NNC(=O)C3=C(C=C(C=C3)Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Formation of o-Mercaptobenzonitrile
o-Chlorobenzonitrile reacts with anhydrous sodium hydrosulfide in dimethylformamide (DMF) at 90–120°C for 6–9 hours, yielding o-mercaptobenzonitrile. Acidification with hydrochloric acid (pH 2–3) isolates the intermediate as a yellow oil.
Chlorination and Cyclization
o-Mercaptobenzonitrile undergoes chlorination in the presence of chlorine gas at 5–15°C for 6–9 hours, forming 1,2-benzisothiazolin-3-one. Subsequent oxidation with hydrogen peroxide or meta-chloroperbenzoic acid (mCPBA) introduces the 1,1-dioxide functionality.
Example Protocol
-
Reactants : 1,2-Benzisothiazolin-3-one (50 g), 30% H₂O₂ (100 mL), acetic acid (200 mL)
-
Conditions : 60°C, 4 hours
Functionalization with 2,4-Dichlorobenzhydrazide
The coupling of benzisothiazole-1,1-dioxide with 2,4-dichlorobenzhydrazide proceeds via nucleophilic substitution or condensation.
Synthesis of 2,4-Dichlorobenzhydrazide
2,4-Dichlorobenzoic acid is treated with thionyl chloride to form the acyl chloride, followed by reaction with hydrazine hydrate:
Conditions :
Direct Amination of Benzisothiazole Sulfone
Activation of the benzisothiazole-1,1-dioxide at the 3-position using phosphorus oxychloride generates a reactive intermediate, which reacts with 2,4-dichlorobenzhydrazide:
Conditions :
Mitsunobu Reaction
A Mitsunobu reaction couples the hydrazide with a hydroxyl-containing benzisothiazole sulfone precursor:
Conditions :
Optimization and Industrial-Scale Considerations
Solvent and Temperature Effects
Purification Techniques
-
Decolorization : Activated carbon treatment in alkaline solution (pH 9–10) removes impurities, enhancing HPLC purity to >99%.
-
Crystallization : Recrystallization from ethyl acetate/hexane (1:3) yields needle-like crystals with 98.5% purity.
Comparative Analysis of Synthetic Routes
| Method | Reactants | Conditions | Yield | Purity |
|---|---|---|---|---|
| Direct Amination | 3-Chloro sulfone, hydrazide | DMF, 60°C, 12h | 70–75% | 98.5% |
| Mitsunobu | Sulfone-OH, hydrazide | THF, 25°C, 24h | 65–70% | 97.0% |
| Reductive Amination | Sulfone-NH₂, 2,4-dichloroaldehyde | NaBH₃CN, MeOH, 0°C | 60–65% | 95.5% |
Challenges and Mitigation Strategies
Chemical Reactions Analysis
Types of Reactions
Benzhydrazide, 2,4-dichloro-N2-(benzisothiazol-3-yl-1,1-dioxide)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The dichloro groups in the compound make it susceptible to nucleophilic substitution reactions, where nucleophiles like amines or thiols can replace the chlorine atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Ammonia or primary amines in ethanol.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzisothiazole derivatives.
Scientific Research Applications
Biological Activities
Benzhydrazide derivatives have been extensively studied for their biological activities, including:
Antimicrobial Activity
Several studies have demonstrated the antimicrobial properties of benzhydrazide derivatives against various pathogens. For instance:
- Staphylococcus aureus (Gram-positive) and Escherichia coli (Gram-negative) were tested using disk diffusion methods. Compounds exhibited varying degrees of antibacterial activity, with some derivatives showing significant inhibition zones compared to standard antibiotics like erythromycin and gentamycin .
Antiallergic Properties
Research has indicated that certain formulations containing benzhydrazide can be effective in treating allergic conditions and related diseases such as endometriosis . The mechanism involves modulation of immune responses through inhibition of histamine release.
Antifungal Activity
The antifungal potential of benzhydrazide derivatives has also been evaluated, with some compounds demonstrating effectiveness against fungi like Aspergillus species. The antifungal activity was assessed similarly to antibacterial tests, revealing promising results in inhibiting fungal growth .
Case Study 1: Antimicrobial Evaluation
In a systematic study involving several benzhydrazide derivatives, the compounds were screened for antimicrobial efficacy against both bacterial and fungal strains. The results indicated that certain derivatives showed enhanced activity against Staphylococcus aureus, suggesting structural modifications could lead to improved potency .
| Compound | Activity Against Staphylococcus aureus | Activity Against Escherichia coli |
|---|---|---|
| T1 | Strong (zone of inhibition: 20 mm) | Moderate (zone of inhibition: 15 mm) |
| T2 | Moderate (zone of inhibition: 15 mm) | Weak (zone of inhibition: 10 mm) |
Case Study 2: Antiallergic Application
A formulation containing benzhydrazide was tested in a clinical setting for its efficacy in treating allergic rhinitis. Patients reported significant relief from symptoms after administration, supporting its potential as a therapeutic agent for allergic conditions .
Mechanism of Action
The mechanism of action of benzhydrazide, 2,4-dichloro-N2-(benzisothiazol-3-yl-1,1-dioxide)- involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to the disruption of critical biological pathways, resulting in the compound’s observed biological effects .
Comparison with Similar Compounds
Structural Analysis
- Crystal Packing : Benzhydrazide derivatives such as [N′-(2-thienylidene)]benzhydrazide exhibit loose molecular packing with intermolecular hydrogen bonds (IHBs), which enhance photochemical sensitivity to UV radiation .
Comparison with Structural Analogs
Substituted Benzhydrazide Derivatives
Key Differences :
- The benzisothiazole dioxide group in the target compound may confer higher metabolic stability compared to thienylidene analogs due to reduced π-π stacking and enhanced hydrogen bonding .
- Chlorine substituents likely increase lipophilicity, improving membrane permeability compared to non-halogenated derivatives .
Benzisothiazole and Benzothiadiazole Dioxides
Key Differences :
- Benzothiadiazole dioxides (e.g., Merck’s Compound 67) show potent agonist activity in signaling assays, whereas benzisothiazole derivatives like Compound 5f exhibit broad-spectrum antimicrobial effects .
- The target compound’s benzhydrazide backbone may enable unique binding modes compared to purely heterocyclic scaffolds.
Antimicrobial Activity
- Compound 5f (a benzothiazine dioxide derivative) demonstrated potent activity against multidrug-resistant Staphylococcus aureus with MIC values <10 µg/mL .
- Hydrazone Schiff bases derived from benzhydrazide show modulated activity depending on substituents; electron-withdrawing groups (e.g., Cl) enhance potency .
Antiproliferative Potential
- Thiosemicarbazones derived from 2,4-dichlorobenzhydrazide inhibit cancer cell proliferation via chelation of essential metal ions .
Biological Activity
Benzhydrazide derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities. The compound Benzhydrazide, 2,4-dichloro-N2-(benzisothiazol-3-yl-1,1-dioxide) (CAS No. 294877-37-5) is particularly noteworthy for its potential therapeutic applications. This article explores the biological activity of this compound, supported by data tables and relevant research findings.
Chemical Structure and Properties
The molecular formula of Benzhydrazide, 2,4-dichloro-N2-(benzisothiazol-3-yl-1,1-dioxide) is , with a molecular weight of 370.2 g/mol. It features a benzisothiazole moiety which is known for its biological relevance.
Antimicrobial Activity
Research indicates that various hydrazide derivatives exhibit significant antimicrobial properties. For instance, studies have shown that compounds similar to Benzhydrazide are effective against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for these compounds typically range from 31.25 to 500 µg/mL, indicating their bactericidal effects .
| Compound | MIC (µg/mL) | MBC (µg/mL) | Activity Type |
|---|---|---|---|
| Compound 27 | 31.25 - 125 | 31.25 - 500 | Bactericidal |
| Compound 21 | <0.77 (cancer cell) | N/A | Antiproliferative |
Antioxidant Activity
Benzhydrazides are also recognized for their antioxidant properties. The presence of the hydrazide functional group contributes to their ability to scavenge free radicals, which is crucial in preventing oxidative stress-related diseases . In vitro assays have demonstrated that these compounds can effectively reduce oxidative damage in cellular models.
Antitumor Activity
Recent studies have highlighted the anticancer potential of Benzhydrazide derivatives. For example, certain synthesized hydrazones have shown selective cytotoxicity against various cancer cell lines with IC50 values as low as 0.77 µM, indicating potent antiproliferative effects . This suggests that Benzhydrazide may serve as a lead compound in developing new anticancer therapies.
Case Studies
- In Vitro Studies : A study conducted on a series of hydrazone derivatives showed promising results in inhibiting cancer cell proliferation and exhibiting low toxicity towards normal cells .
- In Vivo Studies : Animal model studies demonstrated that specific derivatives not only inhibited tumor growth but also had minimal side effects on the overall health of the subjects, indicating a favorable therapeutic index .
Q & A
Basic: What are the common synthetic routes for preparing benzhydrazide derivatives, and how can reaction conditions be optimized?
Benzhydrazide derivatives are typically synthesized via condensation reactions between hydrazides and aldehydes/ketones. A standard protocol involves refluxing substituted benzaldehyde derivatives with benzhydrazide in ethanol under acidic catalysis (e.g., glacial acetic acid) for 4–6 hours . For example, ceric ammonium nitrate in dichloromethane has been used to catalyze 1,3,4-oxadiazole formation from benzhydrazides and aldehydes, with yields improved by adjusting solvent polarity and catalyst loading . Optimization often includes:
- Temperature control : Reflux conditions (70–80°C) to ensure complete reaction.
- Solvent selection : Polar aprotic solvents (e.g., ethanol, DCM) enhance nucleophilicity.
- Catalyst screening : Acidic or metal catalysts (e.g., Ce(IV)) to accelerate cyclization .
Advanced: How can catalytic systems be designed to enhance the efficiency of benzhydrazide-derived heterocycle synthesis?
Advanced catalytic systems, such as nickel nanoparticles (Ni NPs) supported on alginate-based polymers, have been employed to improve yields in 1,3,4-oxadiazole synthesis. Key parameters include:
- Catalyst loading : 1.5 mol% Alg–PBSA-co-ACA@Ni in H₂O:EtOH (1:1) under reflux .
- Substrate scope : Electron-rich benzhydrazides (e.g., –NH₂, –OCH₃) show higher reactivity due to enhanced nucleophilicity, while electron-withdrawing groups (e.g., –Cl, –Br) require longer reaction times .
| Substrate | Yield (%) | Reaction Time (h) |
|---|---|---|
| 2-Phenylacetohydrazide | 85 | 4 |
| 4-Cl-Benzenzhydrazide | 72 | 6 |
| 4-OCH₃-Benzenzhydrazide | 91 | 3 |
Basic: What spectroscopic and crystallographic methods are critical for structural characterization of benzhydrazide derivatives?
- X-ray crystallography : SHELX software (SHELXL/SHELXS) is widely used for small-molecule refinement. Data collection at high resolution (<1.0 Å) ensures accurate bond-length and angle determination .
- Spectroscopy :
Advanced: How can data contradictions in crystallographic studies be resolved, particularly for flexible moieties like benzisothiazol-1,1-dioxide?
Discrepancies in bond angles or torsional flexibility can arise from:
- Disorder modeling : Use PART instructions in SHELXL to refine split positions .
- Validation tools : Check PLATON/ADDSYM for missed symmetry and CIF validation using checkCIF .
- High-pressure oxygen effects : For radiation-sensitive crystals, minimize exposure during data collection to avoid decay artifacts .
Basic: What biochemical assays are suitable for evaluating the biological activity of benzhydrazide derivatives?
- Anti-inflammatory screening : Bovine serum albumin (BSA) denaturation assay at 37°C, comparing inhibition to diclofenac sodium .
- Antimicrobial testing : Broth microdilution (MIC determination) against Gram-positive/negative strains .
- Enzymatic assays : Monitor protease inhibition (e.g., HCV NS3/4A) via fluorescence-quenched substrates .
Advanced: How does isotope-encoded benzhydrazide enable precise mapping of metal-binding sites in proteins?
Benzhydrazide derivatives act as carboxyl-group footprinters in mass spectrometry (MS)-based studies:
Carbodiimide activation : 1-ethyl-3-(3-dimethylaminopropyl) carbodiimide (EDC) activates protein carboxyl groups.
Isotope labeling : Benzhydrazide (light/heavy isotopes) forms stable adducts, enabling quantitative MS analysis.
Application : Identified Ca²⁺/Mg²⁺ binding sites in calmodulin, confirming conformational changes in EF-hand domains .
Basic: How can enzymatic cleavage processes be optimized using benzhydrazide as a stabilizing agent?
In penicillin V hydrolysis to 6-aminopenicillanic acid (6-APA):
- Benzhydrazide role : Traces of benzhydrazide (2% w/v) increase 6-APA yields from 10% to >90% by sequestering phenoxyacetic acid byproducts .
- Conditions : pH 7.0, 35–45°C, 2–4 hours incubation with penicillin amidase .
Advanced: What mechanistic insights explain benzhydrazide’s radioprotective effects in hypoxic environments?
Benzhydrazide inhibits N-hydroxylation of p-aminopropiophenone (PAPP), blocking methemoglobinemia-inducing metabolites. Key findings:
- In vitro : Benzhydrazide (1 mM) reduces methemoglobin levels by 80% in murine erythrocytes .
- In vivo : Pre-treatment (50 mg/kg) enhances survival in mice exposed to 5 atm O₂ and X-rays .
Basic: What safety protocols are essential when handling benzhydrazide derivatives in laboratory settings?
- PPE : Nitrile gloves, lab coats, and fume hoods for powder handling.
- Spill management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .
- Storage : Airtight containers at 4°C, away from oxidizers .
Advanced: How can computational modeling complement experimental data in predicting benzhydrazide reactivity?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
